molecular formula C12H18N2O2 B1313230 Tert-butyl 2-benzylhydrazinecarboxylate CAS No. 53370-84-6

Tert-butyl 2-benzylhydrazinecarboxylate

Cat. No. B1313230
CAS RN: 53370-84-6
M. Wt: 222.28 g/mol
InChI Key: OPVJBJKJBHTNCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of TBBC is represented by the linear formula C12H18N2O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of TBBC.


Physical And Chemical Properties Analysis

TBBC is a white to yellow solid . The exact physical and chemical properties of TBBC are not detailed in the search results.

Scientific Research Applications

Synthesis and Tautomeric Transformations

Tert-butyl 2-benzylhydrazinecarboxylate is utilized in the synthesis of complex chemical compounds. For instance, its derivative, 2-(tert-butylazo)phenyl isothiocyanates, exhibits tautomeric transformations to form cyclic isomers under certain conditions. This demonstrates its role in the dynamic equilibrium of chemical reactions and the synthesis of benzotriazines (Lipilin et al., 2006).

Catalysis and Reaction Mechanisms

This compound plays a role in catalysis and reaction mechanisms. For example, tert-butyl phenylazocarboxylates, which can be derived from tert-butyl 2-benzylhydrazinecarboxylate, are used as building blocks in organic synthesis, including nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Insecticidal Applications

Compounds derived from tert-butyl 2-benzylhydrazinecarboxylate have shown potential in insecticidal applications. N-tert-butyl-N,N'-diacylhydrazines, for instance, are used as nonsteroidal ecdysone agonists in environmentally benign pest regulators (Wang et al., 2011).

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-benzylhydrazinecarboxylate derivatives are investigated for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. They are particularly explored for their efficacy against Mycobacterium tuberculosis and fungal strains like Trichophyton mentagrophytes (Doležal et al., 2010).

Material Science

In the field of material science, derivatives of tert-butyl 2-benzylhydrazinecarboxylate are used in the synthesis of novel polymers. These compounds contribute to the development of organosoluble and light-colored fluorinated polyimides, which are important in various industrial applications (Yang et al., 2006).

Safety And Hazards

TBBC is considered a hazardous substance. It is irritating to skin or eyes . The safety data sheet recommends using it only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and not breathing dust/fume/gas/mist/vapors/spray .

Future Directions

TBBC has a wide range of applications in various fields of research and industry, including medicinal chemistry, drug discovery, and agriculture. Future research could focus on exploring these applications further and developing safer and more efficient methods for the synthesis of TBBC .

properties

IUPAC Name

tert-butyl N-(benzylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJBJKJBHTNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443101
Record name TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-benzylhydrazinecarboxylate

CAS RN

53370-84-6
Record name TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-benzylhydrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester (2.7 g, 12.3 mmol) in tetrahydrofuran (100 ml) was added 10% palladium on carbon (0.3 g) and the mixture was hydrogenated with 280 ml of hydrogen for 40 min at atmospheric pressure. The mixture was filtered through a plug of celite and the filtrate was concentrated in vacuo to give 2.63 g of N'-benzylhydrazinecarboxylic acid tert-butyl ester.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NE Abo-Dya, S Biswas, A Basak, I Avan… - The Journal of …, 2013 - ACS Publications
Novel N-(N-Pg-azadipeptidoyl)benzotriazoles 20a–e couple efficiently with α-amino acids 21a–e, dipeptides 22a–c, aminoxyacetic acid 23a, depsidipeptide 23b, and α-hydroxy-β-…
Number of citations: 29 pubs.acs.org
MA Ibrahim - Arabian Journal of Chemistry, 2016 - Elsevier
… Then, tert-butyl 2-benzylhydrazinecarboxylate (138 mg, 0.621 mmole) was added and the mixture was stirred at room temperature for 14 h. The mixture was diluted with DCM, washed …
Number of citations: 3 www.sciencedirect.com
M Klika Škopić - 2017 - eldorado.tu-dortmund.de
The identification of small drug-like molecules binding and modulating (patho-) physiologically relevant protein targets is a fundamental challenge in medicinal chemistry and chemical …
Number of citations: 4 eldorado.tu-dortmund.de
S Biswas - 2014 - search.proquest.com
Peptides are important class of organic molecules since they are essential for carrying out many biological functions. Recently, there have been increasing efforts to develop …
Number of citations: 0 search.proquest.com

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